2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride
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Overview
Description
2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride is a chemical compound known for its unique structure and properties It is characterized by the presence of two trifluoroethoxy groups attached to a benzene ring, along with a sulfonyl chloride group
Mechanism of Action
Target of Action
It’s known that sulfonyl chloride compounds often act as electrophiles, reacting with nucleophiles in biological systems .
Mode of Action
Sulfonyl chlorides are typically reactive and can form sulfonamides or sulfonic esters when they encounter amines or alcohols, respectively . This reactivity might influence its interaction with biological targets.
Biochemical Analysis
Biochemical Properties
It has been used in the synthesis of 1,3,4-oxadiazole derivatives, which have shown potential anti-cancer and anti-diabetic properties
Cellular Effects
Derivatives of this compound have shown potential anti-cancer and anti-diabetic properties
Molecular Mechanism
Derivatives of this compound have shown binding interactions with proteins AURKA and VEGFR-2, which could potentially explain their anti-cancer and anti-diabetic properties .
Dosage Effects in Animal Models
Derivatives of this compound have shown potential anti-diabetic activity in Drosophila melanogaster, a model organism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 2,5-dihydroxybenzenesulfonyl chloride with 2,2,2-trifluoroethanol. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine to facilitate the substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Major Products Formed
The major products formed from the reactions of this compound include sulfonamides, sulfonates, and other substituted derivatives, depending on the nucleophile used .
Scientific Research Applications
2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid: This compound shares the trifluoroethoxy groups but has a carboxylic acid group instead of a sulfonyl chloride group.
2,5-Bis(trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with trifluoromethyl groups instead of trifluoroethoxy groups.
Uniqueness
2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride is unique due to the presence of both trifluoroethoxy groups and a sulfonyl chloride group. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
2,5-bis(2,2,2-trifluoroethoxy)benzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF6O4S/c11-22(18,19)8-3-6(20-4-9(12,13)14)1-2-7(8)21-5-10(15,16)17/h1-3H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHAULDYIPVTOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)S(=O)(=O)Cl)OCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF6O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371110 |
Source
|
Record name | 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152457-95-9 |
Source
|
Record name | 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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